

Application Note: Quantification of Ranitidine HCl in Tablets by HPLC-UV

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Compound of Interest

Compound Name: *Ranitidine HCL*

Cat. No.: *B13412064*

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Introduction

Ranitidine hydrochloride is a histamine H₂-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.^[1] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Ranitidine HCl in pharmaceutical tablet formulations. The described method is simple, specific, and adheres to the guidelines of the International Conference on Harmonisation (ICH).

Chromatographic Conditions

A reliable isocratic reverse-phase HPLC method has been developed for this analysis. The optimized chromatographic conditions are summarized in the table below.

Parameter	Specification
Instrument	HPLC system with UV Detector
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol: 0.1 M Orthophosphoric Acid (pH 3.0) (65:35 v/v)[2][3][4]
Flow Rate	1.0 mL/min[2][3][4][5]
Injection Volume	20 µL
Column Temperature	Ambient or 30°C[2]
UV Detection Wavelength	228 nm or 280 nm[2][3][4][6]
Run Time	Approximately 10 minutes

Experimental Protocols

Preparation of Mobile Phase

- Prepare a 0.1 M solution of orthophosphoric acid in HPLC grade water.
- Adjust the pH of the orthophosphoric acid solution to 3.0 using a suitable pH meter.
- Mix methanol and the pH-adjusted orthophosphoric acid solution in a 65:35 volume/volume ratio.
- Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 10-15 minutes prior to use.[6]

Preparation of Standard Stock Solution

- Accurately weigh approximately 100 mg of Ranitidine HCl working standard and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

- Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.
- From this stock solution, prepare a working standard solution of a desired concentration (e.g., 100 µg/mL) by diluting with the mobile phase.^[5]

Preparation of Sample Solution

- Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
- Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of Ranitidine HCl and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 100 µg/mL).^[2]

Method Validation Summary

The analytical method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, and specificity.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are presented below.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0 [5] [7]
Theoretical Plates	> 2000 [5]
% RSD of Peak Areas	$\leq 2.0\%$
% RSD of Retention Times	$\leq 1.0\%$

Linearity

The linearity of the method was established by constructing a calibration curve over a concentration range of 80% to 120% of the target concentration. The correlation coefficient (R^2) should be greater than 0.999.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Concentration Range	Correlation Coefficient (R^2)
80 - 120 $\mu\text{g/mL}$	> 0.999

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The percentage recovery should be within 98-102%.

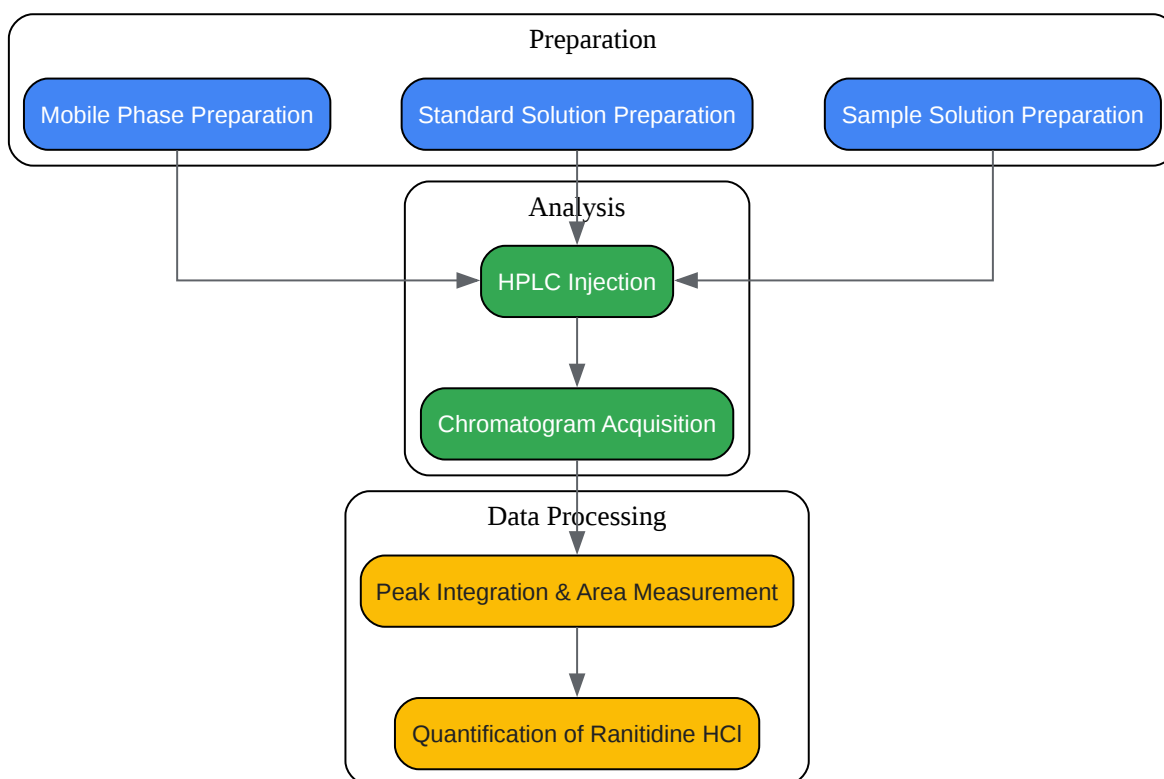
Spiked Level	Mean Recovery (%)	% RSD
80%	99.5 - 101.5	< 2.0
100%	99.0 - 101.0	< 2.0
120%	98.5 - 102.0	< 2.0

Precision

The precision of the method was evaluated by performing intra-day and inter-day variations. The relative standard deviation (% RSD) for both should be less than 2.0%.[\[8\]](#)

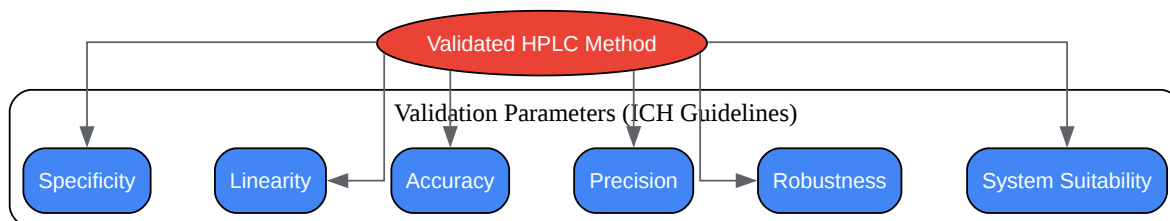
Precision Type	% RSD
Intra-day	< 2.0%
Inter-day	< 2.0%

Visualizations



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Caption: Experimental workflow for Ranitidine HCl quantification.



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Caption: Logical relationship of HPLC method validation parameters.

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References

- 1. merckmillipore.com [merckmillipore.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijrpc.com [ijrpc.com]
- 7. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
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